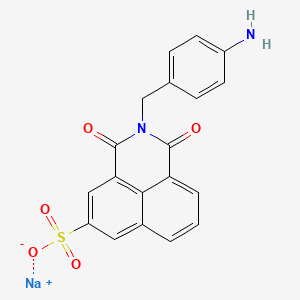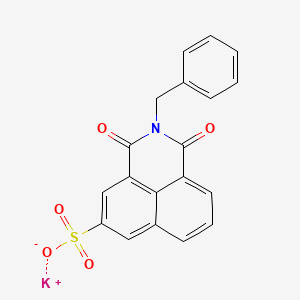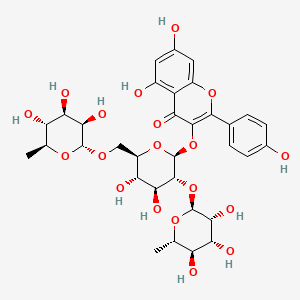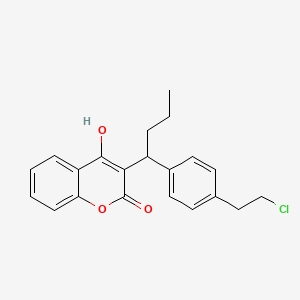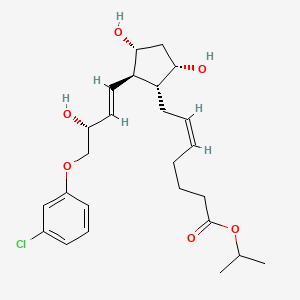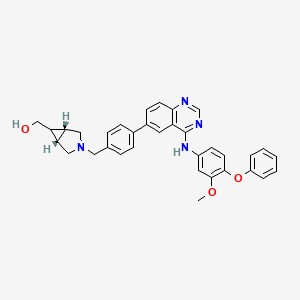
CP-654577
Descripción general
Descripción
CP-654577 is a complex organic compound that features a bicyclic structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of methanol and other functional groups through substitution or addition reactions.
Coupling Reactions: Attachment of the quinazolinyl and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of metal catalysts to enhance reaction rates.
Purification Techniques: Chromatography and crystallization to isolate the desired product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential lead compound for developing new therapeutic agents.
Medicine
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its activity against various pathogens.
Industry
Material Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Acts as a monomer or additive in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to kinase enzymes, inhibiting their activity and thus affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo(3.1.0)hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Quinazolinyl Compounds: Molecules containing the quinazoline moiety with various substitutions.
Phenoxyphenyl Derivatives: Compounds featuring the phenoxyphenyl group with different attached groups.
Uniqueness
The uniqueness of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives lies in their specific combination of functional groups and bicyclic structure, which imparts unique chemical and biological properties. This makes them valuable in various research and industrial applications.
Propiedades
Número CAS |
639087-64-2 |
|---|---|
Fórmula molecular |
C34H32N4O3 |
Peso molecular |
544.64 |
Nombre IUPAC |
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)- |
InChI |
InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+ |
Clave InChI |
WZZXMNBOPNKKSX-BKHFGAQXSA-N |
SMILES |
COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CP-654577; CP654577; CP 654577; UNII-W39547M0FP. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



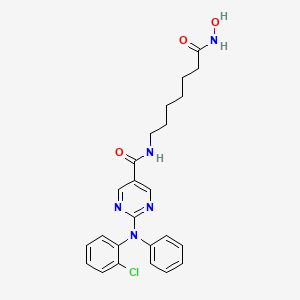

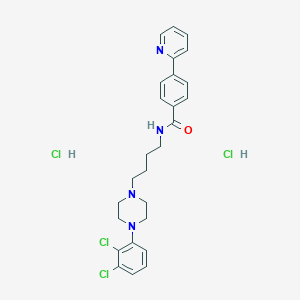
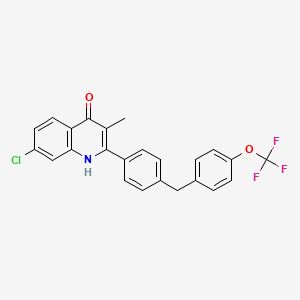
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
